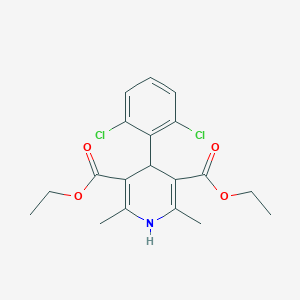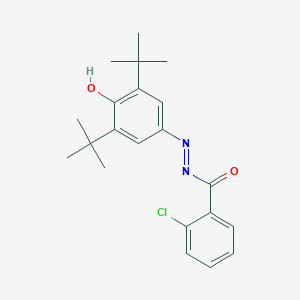![molecular formula C11H12BrN3OS B377591 1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea CAS No. 321689-93-4](/img/structure/B377591.png)
1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea is an organic compound with the molecular formula C11H11BrN2OS. This compound is characterized by the presence of a bromobenzoyl group attached to an amino group, which is further linked to a prop-2-enylthiourea moiety. It is a derivative of thiourea and is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea typically involves the reaction of 3-bromobenzoyl chloride with prop-2-enylthiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using recrystallization or column chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Bromobenzoyl)amino]-3-(3-methoxypropyl)thiourea
- 1-[(2-Bromobenzoyl)amino]-3-(3-methoxypropyl)thiourea
- 1-[(2-Bromobenzoyl)amino]-3-(3-methoxypropyl)thiourea
Uniqueness
1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
1-[(3-bromobenzoyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c1-2-6-13-11(17)15-14-10(16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16)(H2,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSMVQQMRFMJGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B377508.png)


![1-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-4-N,4-N-dimethylbenzene-1,4-diamine](/img/structure/B377521.png)
![N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B377522.png)

![4-[(4-methylphenyl)sulfanyl]-2-oxo-2H-chromene-3-carbaldehyde](/img/structure/B377525.png)
![3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B377528.png)
![2,4-Bis(4-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B377529.png)
![2-chloro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B377530.png)
![N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}-3-methylbenzamide](/img/structure/B377531.png)
![4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde phenylhydrazone](/img/structure/B377532.png)
![N'-{4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}-4-methoxybenzohydrazide](/img/structure/B377533.png)
![N-[1-[(4-methoxyanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377535.png)
